Isotridecyl isononanoate
Description
Structure
2D Structure
Properties
CAS No. |
59231-37-7 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
11-methyldodecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C22H44O2/c1-19(2)15-13-11-9-7-8-10-12-14-16-24-21(23)17-20(3)18-22(4,5)6/h19-20H,7-18H2,1-6H3 |
InChI Key |
WAYINTBTZWQNSN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Other CAS No. |
59231-37-7 60892-53-7 |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering of Isotridecyl Isononanoate
Conventional Esterification Pathways
The primary industrial method for producing isotridecyl isononanoate is through direct esterification, a reversible condensation reaction. specialchem.comscienceready.com.au This process requires careful control of reaction conditions to drive the chemical equilibrium towards the formation of the final ester product, thereby maximizing yield and purity. scienceready.com.au
Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a widely employed method for synthesizing esters like this compound. cir-safety.orgwikipedia.org The mechanism is initiated by the protonation of the carbonyl oxygen on the isononanoic acid by an acid catalyst. wikipedia.orglibretexts.org This step significantly increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isotridecyl alcohol. libretexts.orglibretexts.org
The subsequent attack by the alcohol's hydroxyl group on the carbonyl carbon leads to the formation of a tetrahedral intermediate. wikipedia.orglibretexts.org Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. wikipedia.org This reaction is reversible, and the presence of water can hydrolyze the ester back into the starting alcohol and carboxylic acid. scienceready.com.aulibretexts.org
Specific acid catalysts are chosen based on their efficiency, handling characteristics, and impact on the final product's quality.
p-Toluenesulfonic Acid (PTSA): This organic sulfonic acid is a highly effective and commonly used catalyst for esterification reactions. wikipedia.orgresearchgate.net It is known to promote high yields of esters under relatively mild conditions. researchgate.net PTSA is often used in conjunction with a solvent like toluene, which can also act as a water-carrying agent to drive the reaction forward. ajgreenchem.comajgreenchem.com Its application is prevalent in the synthesis of various esters, demonstrating its versatility and efficiency. researchgate.netgoogle.comgoogle.com
Sulfamic Acid (H₂NSO₃H): As a solid, non-hygroscopic, and crystalline substance, sulfamic acid presents an advantageous alternative to conventional liquid acids like sulfuric acid. researchgate.netcore.ac.uk It is recognized as an efficient catalyst for the esterification of fatty acids. researchgate.net Research has shown that both the concentration of sulfamic acid and the reaction temperature positively influence the esterification process. core.ac.uk For instance, studies on the synthesis of fatty acid alkyl esters have demonstrated that excellent yields can be achieved using sulfamic acid, with outcomes dependent on the specific alcohol and reaction conditions. researchgate.netcore.ac.uk In one study, using 10% sulfamic acid in ethanol (B145695) at temperatures between 100°C and 120°C resulted in ester yields of 94.5% and 96.2%, respectively. core.ac.uk
Base-catalyzed esterification, or transesterification, provides an alternative route for ester synthesis. cir-safety.orgrsc.org This method typically involves the reaction of an alcohol with another ester in the presence of a strong base. rsc.org For the synthesis of this compound, this would conceptually involve reacting a simple ester of isononanoic acid (e.g., methyl isononanoate) with isotridecyl alcohol.
The mechanism proceeds through a nucleophilic acyl substitution. A strong base, such as sodium methoxide, deprotonates the isotridecyl alcohol to form a more potent nucleophile, the isotridecyl alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which subsequently collapses, eliminating the original alkoxide (e.g., methoxide) and forming the desired this compound. Base-catalyzed methods using a full equivalent of a base like hydroxide (B78521) are often referred to as saponification, which is generally an irreversible reaction that yields a carboxylate salt. libretexts.orglibretexts.org
To achieve high conversion rates and a pure product, several reaction parameters must be carefully optimized. The reversible nature of Fischer esterification necessitates strategies to shift the reaction equilibrium toward the products. scienceready.com.au
The interplay between temperature, reaction duration, and the amount of catalyst is crucial for maximizing the yield and purity of this compound.
Temperature: Esterification reactions are typically performed at elevated temperatures, often in the range of 60–110 °C, to increase the reaction rate. wikipedia.org However, the optimal temperature must be carefully determined, as excessively high temperatures can lead to side reactions, degradation of reactants or products, or discoloration. mcbconsulting.ch Studies have consistently shown that increasing temperature, within an optimal range, positively affects the rate of ester formation. core.ac.ukresearchgate.net
Reaction Time: As a relatively slow process, esterification requires sufficient time to reach equilibrium or completion. wikipedia.orgresearchgate.net The conversion to the ester product generally increases with prolonged reaction time. researchgate.net The optimal reaction time is dependent on other factors such as temperature and catalyst concentration, with typical industrial processes lasting from a few hours to over 10 hours. wikipedia.org
Catalyst Concentration: The concentration of the acid or base catalyst has a direct impact on the reaction rate. core.ac.uk Increasing the catalyst loading generally accelerates the reaction. However, an excessive amount of catalyst can lead to unwanted side reactions, increase purification challenges and costs, and may not proportionally increase the yield. researchgate.netmdpi.com Optimization studies are performed to find the ideal concentration that balances reaction speed, yield, and economic viability. researchgate.netresearchgate.net
The following table illustrates the general effects of these parameters on esterification yield, based on findings from various ester synthesis studies.
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | Increase from 70°C to 80°C | Minor increase in product yield | researchgate.net |
| Increase from 100°C to 120°C (Sulfamic Acid) | Yield increased from 94.5% to 96.2% | core.ac.uk | |
| Reaction Time | Extension of time | Increased esterification conversion | researchgate.net |
| Varies (1-10 hours) | Typical duration to reach equilibrium | wikipedia.org | |
| Catalyst Conc. | Increase in Sulfamic Acid | Positive effect on esterification process | core.ac.uk |
| Optimization of tert-butyl isocyanide | Varying amounts led to an optimal yield | researchgate.net |
A critical aspect of driving the reversible esterification reaction to completion is the continuous removal of water, a key byproduct. scienceready.com.au According to Le Chatelier's principle, removing a product shifts the equilibrium to the right, favoring the formation of more products. libretexts.org
Water-carrying agents, or azeotroping agents, are non-polar solvents that form an azeotrope with water. wikipedia.orgajgreenchem.com Common agents include toluene, hexane, and cyclohexane. wikipedia.orgresearchgate.net During the reaction, the solvent-water azeotrope boils at a temperature lower than the boiling point of the individual components, allowing it to be distilled off from the reaction mixture. ajgreenchem.com The collected distillate can be passed through a Dean-Stark apparatus, which separates the water while allowing the solvent to be recycled back into the reactor. wikipedia.org This technique is a highly effective and standard industrial practice for achieving high conversion rates in the synthesis of esters like this compound. ajgreenchem.com
Analysis and Control of Impurity Formation during Synthesis
The formation of impurities during the synthesis of this compound can occur at various stages, including from raw materials, intermediates, and by-products of the reaction. globalresearchonline.net The traditional synthesis involves the esterification of isotridecyl alcohol with isononanoic acid. specialchem.com Impurities can arise from the starting materials themselves or from side reactions during the manufacturing process. globalresearchonline.netconicet.gov.ar
Common Impurities and Their Sources:
Unreacted Starting Materials: Residual isotridecyl alcohol and isononanoic acid can remain in the final product if the reaction does not go to completion.
By-products from Side Reactions: Undesirable reactions can lead to the formation of various by-products that can affect the quality and performance of the final ester.
Contaminants from Solvents and Catalysts: Impurities present in the solvents and catalysts used in the synthesis can be carried over into the final product. globalresearchonline.net
Analytical Techniques for Impurity Profiling:
To ensure the purity and quality of this compound, rigorous analytical methods are employed to identify and quantify impurities. biomedres.us These techniques are crucial for quality control and for optimizing the synthesis process to minimize impurity formation. sci-hub.se
| Analytical Technique | Application in Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Widely used for the separation and quantification of non-volatile impurities. By adjusting parameters like the mobile phase and column type, specific impurities can be effectively resolved and measured. biomedres.us |
| Gas Chromatography (GC) | Suitable for the analysis of volatile impurities and residual solvents. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. globalresearchonline.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and specific technique for identifying and quantifying trace-level impurities. It combines the separation power of LC with the mass analysis capabilities of MS. biomedres.us |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | An indispensable tool for the structural elucidation of unknown impurities, providing detailed information about the molecular structure without the need for reference standards. conicet.gov.ar |
Control Strategies:
Controlling impurity formation is a key objective in the manufacturing process. This is achieved through several strategies:
High-Purity Raw Materials: Using high-quality starting materials with low levels of inherent impurities is a fundamental step.
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and catalyst concentration can minimize the formation of by-products.
Purification of the Final Product: Post-synthesis purification steps, such as distillation or chromatography, are employed to remove any remaining impurities.
Statistical Methods (Design of Experiment - DoE): Statistical approaches can be used to investigate the impact of various process parameters on impurity formation and to identify the optimal conditions for minimizing them. sci-hub.se
Biocatalytic Esterification Approaches for Sustainable Production
In recent years, there has been a significant shift towards more sustainable and "green" manufacturing processes in the chemical industry. marketreportanalytics.comatamanchemicals.com Biocatalytic esterification, using enzymes as catalysts, presents a promising alternative to traditional chemical synthesis for producing esters like this compound. chemistryjournals.net
Enzyme-Mediated Synthesis with Lipases
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. jmbfs.org However, in non-aqueous environments, they can effectively catalyze esterification reactions. jmbfs.orgmdpi.com This property makes them ideal biocatalysts for the synthesis of esters.
The enzymatic synthesis of this compound would involve the reaction of isotridecyl alcohol and isononanoic acid in the presence of a lipase (B570770). The use of immobilized lipases, where the enzyme is attached to a solid support, is often preferred in industrial applications as it allows for easier separation of the catalyst from the reaction mixture and enables its reuse. mdpi.comnih.gov
Key Research Findings in Biocatalytic Ester Synthesis:
High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to the formation of purer products with fewer by-products compared to chemical methods. nih.govmdpi.com
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pressure, which reduces energy consumption and the risk of thermal degradation of reactants and products. chemistryjournals.netnih.gov
Substrate Specificity: Lipases can be selected based on their specificity for certain fatty acids and alcohols, allowing for tailored synthesis of desired esters. jmbfs.org
Comparison of Biocatalytic Versus Traditional Chemical Synthesis
The choice between biocatalytic and traditional chemical synthesis routes involves a trade-off between various factors. nih.gov
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (with Lipases) |
| Catalyst | Typically strong acids or metal-based catalysts. atamanchemicals.com | Lipases (enzymes). nih.gov |
| Reaction Conditions | Often requires high temperatures and pressures. nih.gov | Mild temperatures and pressures. chemistryjournals.net |
| Selectivity | Can lead to the formation of by-products and isomers. nih.gov | High chemo-, regio-, and enantioselectivity, resulting in higher purity. nih.govmdpi.com |
| Environmental Impact | Can generate hazardous waste and has a higher energy consumption. wjarr.com | Considered a "greener" process with less waste and lower energy requirements. chemistryjournals.netnih.gov |
| Catalyst Reusability | Catalyst recovery and reuse can be challenging. | Immobilized enzymes can be easily recovered and reused for multiple reaction cycles. mdpi.com |
| Cost | Can be cost-effective for large-scale production, though raw material price volatility is a factor. marketreportanalytics.com | The cost of enzymes can be a significant factor, although immobilization and reuse can mitigate this. mdpi.com |
A life cycle assessment (LCA) comparing chemical and biocatalytic synthesis routes for other compounds has shown that the biocatalytic process can have a significantly lower environmental impact, including a lower global warming potential. nih.gov
Green Chemistry Principles in this compound Manufacturing
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com The manufacturing of this compound is increasingly being influenced by these principles, driven by regulatory pressures and consumer demand for sustainable products. 360iresearch.comwordpress.com
Utilization of Renewable Feedstocks for Ester Synthesis
A key aspect of green chemistry is the use of renewable resources as starting materials. wjarr.comresearchgate.net While isotridecyl alcohol and isononanoic acid are traditionally derived from petrochemical sources, research is exploring the use of bio-based feedstocks for the production of chemicals. 360iresearch.comheraeus-precious-metals.com
Potential Renewable Feedstocks:
Biomass: Lignocellulosic biomass from agricultural and forest residues can be converted into platform chemicals that can serve as precursors for alcohols and acids. heraeus-precious-metals.comiiasa.ac.atpsu.edu
Vegetable Oils: These can be processed to yield fatty acids and fatty alcohols. psu.edu
Sugars and Starches: Fermentation of sugars from sources like sugarcane, corn, and beets can produce a variety of chemical building blocks. heraeus-precious-metals.comnrel.gov
The development of biorefineries that can process these renewable feedstocks into a range of valuable chemicals is a key strategy for a more sustainable chemical industry. psu.edu
Design and Implementation of Environmentally Conscious Production Processes
Beyond the use of renewable feedstocks, green chemistry principles are applied to the entire life cycle of the manufacturing process to minimize its environmental footprint. safic-alcan.com
Key Strategies for Environmentally Conscious Production:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. wjarr.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wjarr.com Biocatalytic processes are particularly advantageous in this regard. chemistryjournals.net
Waste Prevention: Prioritizing the prevention of waste generation over the treatment or clean-up of waste after it has been created. wjarr.com
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances, or replacing them with safer alternatives.
Catalysis: Using catalytic reagents in small amounts that can be recycled, rather than stoichiometric reagents that are used in excess and work only once. wjarr.com Both heterogeneous catalysts and biocatalysts fit this principle. heraeus-precious-metals.com
The adoption of these green chemistry principles is not only environmentally beneficial but can also lead to increased efficiency and profitability for manufacturers. wjarr.com
Strategies for Volatile Organic Compound (VOC) Emission Reduction
The synthesis of this compound, like many industrial esterification processes, presents challenges related to the emission of Volatile Organic Compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, leading to their evaporation into the surrounding air. clustercollaboration.eu In the context of this compound production, potential VOC sources include unreacted starting materials such as isononanoic acid and isotridecyl alcohol, as well as solvents and by-products. Regulatory pressures and a growing emphasis on sustainable manufacturing have spurred the development and implementation of various strategies to mitigate these emissions. 360iresearch.com
Effective VOC emission reduction is a multi-faceted approach, encompassing process optimization, the use of capture and treatment technologies, and material substitution. The selection of a specific strategy or combination of strategies depends on factors such as the scale of production, the specific process conditions, and economic feasibility.
General strategies for minimizing VOC emissions in industrial chemical processes include isolating emission sources, utilizing closed-loop systems to reduce fugitive emissions, and substituting high-VOC substances with lower-VOC alternatives where possible. obera.fr For ester production specifically, process modifications can be highly effective. One such strategy involves elevating the pressure within the reaction vessel during the initial heating phase of the esterification process. google.com This increased pressure helps to retain reactants in the liquid phase, reducing their vaporization and subsequent loss as VOCs. google.com
The following table outlines common strategies for VOC reduction applicable to the synthesis of this compound:
| Strategy Category | Specific Technique | Description | Primary VOC Target |
| Process Optimization | Elevated Pressure Operation | Increasing the pressure during the initial heating phase of the reaction to reduce the vaporization of reactants. google.com | Unreacted Isotridecyl Alcohol, Unreacted Isononanoic Acid |
| Temperature Profile Management | Carefully controlling the reaction temperature to optimize the reaction rate while minimizing the volatilization of reactants and products. | Unreacted Alcohols and Acids | |
| Optimized Reactant Ratio | Using a slight excess of one reactant, typically the alcohol, to drive the reaction to completion and minimize unreacted acid in the final product stream. google.com | Unreacted Isononanoic Acid | |
| Emission Capture & Treatment | Activated Carbon Adsorption | Passing vent streams through a bed of activated carbon, which adsorbs VOCs onto its surface. obera.frpurmate.com | Solvents, Unreacted Starting Materials |
| Wet Scrubbing | Using a liquid (often water or a caustic solution) to absorb or chemically react with VOCs in a gas stream. purmate.com | Acidic or water-soluble VOCs | |
| Biofiltration | Employing microorganisms to break down VOCs into less harmful substances like carbon dioxide and water. purmate.com | Biodegradable VOCs | |
| Condensation | Cooling vent streams to a low temperature to condense volatile compounds back into a liquid state for recovery or disposal. epa.gov | Higher boiling point VOCs, Solvents | |
| Material Substitution | Low-VOC Cleaning Agents | Using cleaning agents with lower volatility for equipment and facility maintenance to reduce fugitive emissions. obera.fr | Cleaning Solvents |
| Greener Catalysts | Research into and implementation of catalysts that allow for lower reaction temperatures or higher conversion rates, indirectly reducing VOCs by improving process efficiency. 360iresearch.com | By-products, Unreacted Starting Materials |
A study on VOC emissions in the broader chemical industry highlighted that emission nodes often include the reaction process itself, solvent recovery systems, and equipment seals. mdpi.com Therefore, a comprehensive VOC reduction strategy for this compound production should address all these potential sources through a combination of process-integrated measures and end-of-pipe technologies. The move towards green chemistry and bio-based feedstocks is also expected to influence future VOC reduction strategies in ester manufacturing. 360iresearch.com
Analytical Chemistry Methodologies for Isotridecyl Isononanoate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in separating Isotridecyl Isononanoate from complex mixtures and quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the compositional makeup of this compound. nih.govchrom-china.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.
This technique is particularly valuable for identifying the specific isomers of both the isotridecyl alcohol and isononanoic acid moieties that constitute the ester. specialchem.com Given that "Isotridecyl" and "Isononanoyl" represent a mixture of branched isomers, GC-MS can elucidate the relative abundance of these different structural variants. The resulting mass spectra serve as a molecular fingerprint, allowing for definitive identification of the compound and its various isomeric forms. jfda-online.com Furthermore, GC-MS is instrumental in detecting and identifying volatile and semi-volatile impurities that may be present from the synthesis process. mdpi.com
Table 1: Illustrative GC-MS Data for this compound Analysis
| Parameter | Description |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5ms). chrom-china.com |
| Injector Temperature | Programmed to ensure complete volatilization without thermal degradation. |
| Oven Temperature Program | A gradient temperature program is employed to effectively separate isomers with close boiling points. chrom-china.com |
| Carrier Gas | Helium or Hydrogen. |
| Ionization Mode | Electron Ionization (EI) is commonly used. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
| Key Fragment Ions | Characteristic fragment ions for the isononanoyl group and various fragments from the branched C13 alkyl chain. |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. labinsights.nl It is particularly effective for separating non-volatile impurities and by-products that may not be amenable to GC analysis. chromforum.org In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. nih.gov
For an ester like this compound, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. nih.gov A non-polar stationary phase (like C18) is used with a more polar mobile phase. The high molecular weight and non-polar nature of this compound result in a strong retention on the column, allowing for the separation of more polar impurities. A UV detector is often employed for quantification, although its response may be limited for a saturated ester. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more suitable for accurate quantification.
Table 2: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Description |
| Column | C18 or C8 reversed-phase column. nih.gov |
| Mobile Phase | A gradient of organic solvents like acetonitrile (B52724) and/or methanol (B129727) with water. labinsights.nl |
| Flow Rate | Optimized for efficient separation. |
| Detector | UV (at low wavelengths), ELSD, or CAD. |
| Injection Volume | Precisely controlled for quantitative accuracy. |
| Purity Calculation | Typically determined by area percentage, comparing the peak area of this compound to the total area of all peaks in the chromatogram. chromforum.org |
Spectroscopic Methods for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. youtube.com
¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. The chemical shifts, integration (peak areas), and splitting patterns of the signals reveal the different types of protons and their connectivity. For this compound, ¹H NMR would show a complex pattern of overlapping signals in the aliphatic region (typically 0.8-1.6 ppm) corresponding to the numerous -CH₃ and -CH₂- groups of the branched isotridecyl and isononanoyl chains. A characteristic signal, likely a multiplet, would be observed for the -CH₂- group attached to the ester oxygen.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for a count of the different carbon environments. libretexts.org A key signal in the ¹³C NMR spectrum of this compound would be the carbonyl carbon of the ester group, typically appearing in the range of 170-180 ppm. The various methyl, methylene (B1212753), and methine carbons of the branched alkyl chains would give rise to a series of signals in the upfield region of the spectrum. pressbooks.pub
Table 3: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH ₃ (branched chains) | ~0.8 - 1.0 |
| ¹H | -CH ₂- (branched chains) | ~1.1 - 1.6 |
| ¹H | -CH ₂-O-C=O | ~3.8 - 4.2 |
| ¹³C | -C H₃ (branched chains) | ~10 - 25 |
| ¹³C | -C H₂- & -C H- (branched chains) | ~20 - 40 |
| ¹³C | -C H₂-O-C=O | ~60 - 70 |
| ¹³C | -C =O (ester carbonyl) | ~170 - 180 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. japer.inwikipedia.org When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.
For this compound, the FT-IR spectrum is characterized by several key absorption bands:
A strong, sharp peak around 1735-1740 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the ester group.
A strong C-O stretching vibration in the region of 1150-1250 cm⁻¹ .
Multiple bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous methyl (-CH₃) and methylene (-CH₂) groups in the branched alkyl chains.
Bending vibrations for the C-H bonds of the alkyl groups are typically observed in the 1375-1465 cm⁻¹ region.
The FT-IR spectrum provides a unique "fingerprint" for the molecule, which can be used for identification and quality control purposes. epo.orgamericanpharmaceuticalreview.com
Advanced Techniques for Trace Analysis and Impurity Profiling
The identification and quantification of trace-level impurities are critical for ensuring the quality and consistency of this compound. Impurity profiling involves a comprehensive study to detect, identify, and quantify all potential impurities. arastirmax.com
Advanced hyphenated techniques, such as GC-MS/MS (Tandem Mass Spectrometry) and LC-MS/MS , offer enhanced selectivity and sensitivity for trace analysis. These methods can be used to detect and quantify residual starting materials, such as isotridecyl alcohol and isononanoic acid, as well as by-products from the esterification reaction.
Furthermore, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be employed to detect trace amounts of catalyst residues or other elemental impurities that could be present from the manufacturing process. The complete impurity profile is essential for understanding the stability of the product and for ensuring it meets the stringent requirements of the cosmetic industry.
Environmental Fate and Biogeochemical Transformations of Isotridecyl Isononanoate
Biodegradation Pathways and Kinetics
The biodegradation of isotridecyl isononanoate is a critical process determining its persistence in the environment. The initial and most significant step in its degradation is the enzymatic cleavage of the ester bond. acs.orgcir-safety.org
Biodegradation of organic compounds can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). omicsonline.orgnormecows.com In aerobic environments, microorganisms utilize oxygen to break down organic substances into carbon dioxide, water, and biomass. normecows.com Anaerobic degradation, which occurs in environments like deep sediments and landfills, results in the formation of methane (B114726) and carbon dioxide. normecows.comnih.gov
Studies on synthetic base fluids, a category that includes esters like this compound, have shown that esters generally exhibit higher biodegradation rates compared to other compounds like branched paraffins. acs.org For instance, research on the anaerobic biodegradation of various alkyl esters in marine sediment revealed that esters with a total carbon number between 12 and 18 are more readily degraded. researchgate.net While specific studies focusing solely on this compound in diverse matrices are limited, the available data on similar esters provide valuable insights. The general principle is that the breakdown process is initiated by enzymatic hydrolysis, followed by the metabolism of the resulting alcohol and acid. acs.orgcir-safety.org
Table 1: General Comparison of Aerobic and Anaerobic Degradation
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Oxygen Requirement | Present | Absent |
| Primary End Products | Carbon Dioxide, Water, Biomass | Methane, Carbon Dioxide, Biomass |
| Typical Environments | Surface water, aerated soil | Deep sediments, landfills |
| Relative Rate for Esters | Generally faster | Can be slower, dependent on structure |
The primary mechanism for the breakdown of this compound in the environment is enzymatic hydrolysis. acs.orgcir-safety.org This process involves the cleavage of the ester bond by enzymes, such as lipases and esterases, which are ubiquitous in microbial populations. nih.govresearchgate.net This initial step yields the constituent alcohol (isotridecyl alcohol) and carboxylic acid (isononanoic acid). specialchem.comcir-safety.org The rate of this hydrolysis is influenced by several factors, including the structure of the ester and the environmental conditions. researchgate.netrsc.org
Following enzymatic hydrolysis, the resulting isotridecyl alcohol and isononanoic acid are further metabolized by microorganisms. cir-safety.org The metabolic pathways for these branched-chain products are complex. Generally, alcohols are oxidized to aldehydes and then to carboxylic acids. researchgate.net These carboxylic acids, along with the isononanoic acid from the initial hydrolysis, can then enter central metabolic pathways, such as the fatty acid oxidation cycle (beta-oxidation), to be further broken down. cir-safety.orgresearchgate.net However, the branched nature of both the alcohol and the acid can influence the efficiency of these metabolic processes. cir-safety.org
The extensive branching in both the isotridecyl alcohol and isononanoic acid moieties of this compound significantly impacts its biodegradability. acs.org Generally, molecular features such as extensive chain branching can increase resistance to aerobic biodegradation. acs.org This is because the branching can sterically hinder the approach of enzymes to the ester linkage and can also complicate the subsequent metabolic breakdown of the resulting alcohol and acid. acs.org
Research has consistently shown that linear hydrocarbons and esters degrade more rapidly than their branched counterparts. acs.orgresearchgate.net For example, studies on the anaerobic biodegradation of alkyl esters have recommended avoiding the use of branched alcohols or acids to ensure faster degradation. researchgate.net The presence of quaternary carbon atoms, which are characteristic of highly branched structures, is particularly problematic for biodegradation. acs.org Therefore, the branched structure of this compound is expected to result in a slower biodegradation rate compared to linear esters of similar molecular weight. rsc.orgacs.org
Table 2: Factors Influencing Biodegradation of Esters
| Factor | Influence on Biodegradation Rate | Reference |
|---|---|---|
| Ester Linkage | Susceptible to enzymatic hydrolysis, generally increases biodegradability. | acs.org |
| Linear Alkyl Chains | Generally increases aerobic biodegradability. | acs.org |
| Extensive Chain Branching | Generally increases resistance to aerobic biodegradation. | acs.orgacs.org |
| Unsaturation | The presence of a double bond can increase biodegradability. | researchgate.net |
| Total Carbon Number | Esters with 12-18 total carbons show good anaerobic biodegradability. | researchgate.net |
Bioaccumulation Potential Assessment
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, its potential for bioaccumulation is considered low. ewg.org This assessment is based on its physicochemical properties and expected rapid metabolism. Although it is a lipophilic (fat-soluble) compound, the ester linkage is readily hydrolyzed by enzymes found in various organisms. cir-safety.orgcir-safety.org The resulting alcohol and acid are then expected to be metabolized and excreted, preventing significant accumulation in tissues. cir-safety.org Environment Canada does not suspect this compound to be bioaccumulative. ewg.org
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound are governed by its physical and chemical properties, such as its water solubility and partitioning behavior. Due to its lipophilic nature, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in aquatic systems.
Modeling studies, often based on Quantitative Structure-Activity Relationships (QSAR), can predict the environmental partitioning of chemicals. For a compound like this compound, these models would likely predict a high octanol-water partition coefficient (Kow), indicating a preference for partitioning into organic phases (like soil and sediment) rather than water. Consequently, its primary distribution in the environment would be in soil and sediment, with lower concentrations expected in the water column. Its volatility is low, so significant transport through the atmosphere is unlikely. The growing focus on sustainable and eco-friendly formulations is prompting more research into the environmental footprint of synthetic esters like this compound. marketreportanalytics.com
Adsorption and Desorption Behavior in Soil and Sediment
The mobility and distribution of this compound in the environment are significantly influenced by its adsorption and desorption characteristics in soil and sediment. Adsorption, the process by which a chemical binds to solid particles, can limit its transport through the soil column and reduce its bioavailability. nih.govecetoc.org Conversely, desorption is the process by which the substance is released from the solid phase back into the soil solution. regulations.gov
The extent of adsorption is often described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. For non-ionic, hydrophobic organic compounds like this compound, adsorption is primarily driven by partitioning into the soil's organic carbon content. nih.gov Therefore, the organic carbon-normalized partition coefficient (Koc) is a more universal indicator of a chemical's tendency to adsorb to soil and sediment. ecetoc.org
This strong adsorption suggests that:
Mobility: The movement of this compound through soil and into groundwater would be extremely limited. It is more likely to remain in the upper soil layers or be transported via erosion of soil particles to which it is adsorbed. nih.gov
Desorption: The desorption of this compound is expected to be a slow and limited process. The strong binding to soil organic matter implies that its release back into the soil solution would be minimal, a phenomenon known as sequestration or aging. ecetoc.org
Table 1: Key Parameters in Soil and Sediment Partitioning
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Kd (Distribution Coefficient) | Ratio of the concentration of a substance in the solid phase (soil/sediment) to its concentration in the liquid phase (water) at equilibrium. | Expected to be high, indicating strong binding. |
| Koc (Organic Carbon-Normalized Partition Coefficient) | Measures the tendency of a chemical to be adsorbed by soil or sediment, normalized to the organic carbon content. | Predicted to be very high due to high hydrophobicity (high logP), indicating strong adsorption is the dominant process. nih.govecetoc.org |
| logP (Octanol-Water Partition Coefficient) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. A measure of hydrophobicity. | Estimated at 9.390, indicating very high hydrophobicity and a strong tendency to partition out of water. thegoodscentscompany.com |
Volatilization Dynamics and Henry's Law Constant Determination
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For chemicals in an aqueous environment, the tendency to volatilize is described by Henry's Law. copernicus.org The Henry's Law Constant (H) is an equilibrium partition coefficient that relates the partial pressure of a compound in the gas phase to its concentration in the liquid phase. copernicus.orgresearchgate.net A high H value indicates a greater tendency for a chemical to move from water to air.
The determination of H can be done through direct measurement or by calculation using the ratio of a substance's vapor pressure to its water solubility. henrys-law.org For this compound, its physicochemical properties strongly suggest that volatilization is not a significant environmental fate process. It has a very low estimated vapor pressure and a high boiling point, which inherently limit its tendency to enter the gas phase. thegoodscentscompany.comlookchem.com
Vapor Pressure: 8.51E-06 mmHg at 25°C lookchem.com
Boiling Point: 359 to 374.2 °C at 760 mmHg thegoodscentscompany.comlookchem.com
Water Solubility: 6.052e-005 mg/L thegoodscentscompany.com
Given the extremely low vapor pressure and negligible water solubility, the calculated Henry's Law Constant for this compound would be very low. This indicates that the compound has a strong preference for remaining in the condensed phase (either dissolved in an organic medium or adsorbed to solids) rather than partitioning into the atmosphere from water or moist soil surfaces. Therefore, volatilization is considered a minor transport pathway for this compound in the environment.
Table 2: Physicochemical Properties Influencing Volatilization of this compound
| Property | Value | Implication for Volatilization |
|---|---|---|
| Vapor Pressure | 8.51E-06 mmHg @ 25°C lookchem.com | Very low; indicates a minimal tendency to enter the gaseous phase. |
| Boiling Point | 359 - 374.2 °C thegoodscentscompany.comlookchem.com | Very high; significant energy is required for the substance to vaporize. |
| Water Solubility | 6.052e-005 mg/L thegoodscentscompany.com | Extremely low; limits the amount of substance available at the air-water interface for volatilization to occur. |
| Henry's Law Constant (H) | Not experimentally determined, but predicted to be very low. | Indicates that volatilization from water is not a significant environmental fate process. researchgate.net |
Predictive Modeling of Environmental Partitioning (e.g., QSAR Approaches)
In the absence of extensive experimental data for many chemicals, Quantitative Structure-Activity Relationship (QSAR) models are valuable in-silico tools used for environmental risk assessment. nih.govdmu.dk QSARs are mathematical models that correlate the structural or property descriptors of a chemical with its activity, which in this context refers to its environmental behavior and partitioning. nih.gov These models are built upon data from well-studied compounds and are then used to predict the properties of other chemicals, like this compound, for which data is scarce. researchgate.net
For environmental partitioning, QSAR models typically use physicochemical properties derived from the molecular structure as inputs. Key descriptors include:
Octanol-water partition coefficient (logP or logKow)
Water solubility (logS)
Molecular weight
Vapor pressure
Melting/boiling point
Based on these inputs, QSARs can estimate environmental fate parameters such as the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life.
Table 3: Predictive QSAR Modeling Inputs and Predicted Outcomes for this compound
| QSAR Input Parameter (Descriptor) | Value for this compound | Predicted Environmental Partitioning Outcome |
|---|---|---|
| Molecular Formula | C22H44O2 thegoodscentscompany.com | Used to calculate molecular weight and other structural descriptors. |
| logP (Hydrophobicity) | 9.390 (estimated) thegoodscentscompany.com | High Koc (strong adsorption to soil/sediment); High BCF (potential for bioaccumulation). |
| Water Solubility | 6.052e-05 mg/L (estimated) thegoodscentscompany.com | Low mobility in aqueous systems; partitioning to solid/organic phases. |
| Vapor Pressure | 8.51E-06 mmHg (estimated) lookchem.com | Low potential for volatilization; primary residence in soil and water/sediment. |
Rheological and Interfacial Science of Isotridecyl Isononanoate in Complex Material Systems
Viscoelastic Properties and Flow Behavior in Non-Biological Systems
The viscoelasticity of a material describes both its viscous and elastic characteristics when undergoing deformation. Isotridecyl isononanoate can significantly influence these properties in various formulations.
Characterization of Newtonian and Non-Newtonian Fluid Dynamics
In fluid dynamics, the distinction between Newtonian and non-Newtonian behavior is crucial. Newtonian fluids have a constant viscosity independent of the shear rate, meaning their flow behavior is linear and predictable. wikipedia.orgrheosense.com In contrast, non-Newtonian fluids exhibit a viscosity that changes with the applied shear rate. wikipedia.orgebsco.com
This compound is utilized in systems that exhibit both types of fluid dynamics. For instance, in solutions with styrene-ethylenepropylene diblock copolymers, it contributes to a system with strong shear-thinning behavior, a hallmark of non-Newtonian fluids. researchgate.net Shear-thinning fluids, also known as pseudoplastics, decrease in viscosity as the shear rate increases. rheosense.com This property is advantageous in applications requiring easy spreading under stress, such as paints or coatings. wikipedia.org Conversely, in simpler solutions or at very low shear rates, systems containing this compound may exhibit near-Newtonian behavior. medwinpublishers.com The transition between these states is a key area of study in the rheological characterization of formulations containing this ester. researchgate.net
Shear Rate Dependence and Yield Value Phenomena
The viscosity of many complex fluids containing this compound is highly dependent on the shear rate. researchgate.netmedwinpublishers.com This relationship is often non-linear, as seen in the shear-thinning behavior of certain polymer solutions where viscosity decreases as the shear rate increases. researchgate.net For example, in a study of a model wax-dispersed system, the addition of a side-chain crystalline block copolymer to a ceresin wax and this compound mixture resulted in a system that behaved as a Newtonian fluid at higher temperatures but became non-Newtonian with shear rate-dependent viscosity and a yield value at lower temperatures. medwinpublishers.com
A yield value, or yield stress, is the minimum stress required to initiate flow in a material. unit.noatascientific.com.au Below this value, the material behaves as a solid, and above it, it flows like a liquid. This phenomenon is characteristic of viscoplastic materials. epo.org The presence of a yield value is critical in applications where stability under low stress is required, such as preventing the settling of particles in a suspension. The determination of yield stress can be complex and is influenced by the measurement technique and conditions. atascientific.com.au In some systems containing this compound, particularly in gelled or structured formulations, a distinct yield stress is observed. medwinpublishers.comufrj.br
Interactions with Polymeric and Colloidal Systems
This compound's utility extends to its interactions with polymers and colloids, where it can modify the rheology and physical properties of the system.
Influence on Rheology of Polymer Solutions (e.g., Block Copolymers)
This compound serves as a solvent in studies of block copolymer solutions, influencing their viscoelastic properties and relaxation dynamics. researchgate.netresearchgate.net In a study involving a styrene-ethylenepropylene (SEP) diblock copolymer, this compound was used as the solvent to create micellar solutions. researchgate.net The rheological behavior of these solutions was complex, exhibiting multiple stress relaxation mechanisms. researchgate.net The study demonstrated that the steady shear viscosity of the SEP/isotridecyl isononanoate solution showed strong thinning behavior. researchgate.net Understanding these interactions is crucial for controlling the flow properties of such polymer solutions. mdpi.comresearchgate.net The addition of polymers to a solution generally increases its viscosity, with the effect being more pronounced in concentrated solutions. researchgate.net
Behavior as a Plasticizer in Polymer Matrices (e.g., Bio-based Polymers like Polylactic Acid)
This compound can function as a plasticizer, a substance added to a material to increase its flexibility and reduce brittleness. cosmeticsinfo.org While direct studies on its use with polylactic acid (PLA) are not prevalent in the provided results, the principle of plasticization is relevant. Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. mdpi.com For PLA, various plasticizers are used to overcome its inherent brittleness. mdpi.com Other esters with similar chemical structures to this compound, such as isostearyl isononanoate, have been mentioned as suitable plasticizers in cosmetic formulations. google.com
| Polymer | Plasticizer Type | Effect | Reference |
|---|---|---|---|
| Polylactic Acid (PLA) | Oligomers of lactic acid | Increased ductility, decreased glass transition point. | mdpi.com |
| Polylactic Acid (PLA) | Epoxidized soybean oil | Improved elongation. | mdpi.com |
| Film-forming polymers (in cosmetics) | C1-20 esters of malic acid | Plasticizing effect for keratinous surfaces. | google.com |
| UV-curable nail coatings | Isostearyl isononanoate | Plasticizer for the formulation. | google.com |
Interaction with Wax-Based Formulations and Gelation Characteristics
This compound is a key component in many wax-based formulations, where it influences the gelation process and the final texture of the product. medwinpublishers.comufrj.brgoogle.com Gelation in waxy oils is a significant phenomenon, particularly in the petroleum industry, where the formation of a gel network can impede flow. ufrj.br In cosmetic and personal care products, the controlled gelation of oils and waxes is desirable to achieve specific textures and stability. epo.org
Surface Tension and Spreading Characteristics in Multicomponent Formulations
The interfacial behavior of this compound, specifically its surface tension and resulting spreading characteristics, is a critical factor in its function within complex formulations such as cosmetics and personal care products. Surface tension is the force that exists at the interface between a liquid and another phase, typically air, and it governs how that liquid behaves when applied to a surface. google.com Generally, emollients with lower surface tension spread more easily, a desirable attribute for products intended for smooth application over the skin. cosmeticsandtoiletries.com
This compound is a synthetic ester frequently selected for its ability to enhance product spreadability and provide a lightweight, non-greasy skin feel. specialchem.comdatainsightsmarket.com As a branched-chain ester, its molecular structure is designed to facilitate rub-in, slip, and lubricity. specialchem.comalzointernational.com The spreading properties of an emollient are influenced by several physicochemical parameters, including viscosity, density, and surface tension. sci-hub.senih.gov
The interplay between viscosity and chemical structure is crucial. Studies on emollient esters have shown that while viscosity is a primary driver of spreadability, structural variations such as linear versus branched chains must also be considered, particularly for lower viscosity esters. nih.gov this compound's branched structure contributes to its desirable sensory profile, offering a matte finish and a quick-drying feel. specialchem.comalzointernational.com
The following table presents physicochemical data for this compound and other relevant emollient esters to contextualize its properties.
| Emollient | Chemical Class | Viscosity (mPa·s at 20-25°C) | Molecular Weight ( g/mol ) | Surface Tension (mN/m) | Key Structural Feature |
| This compound | Branched Chain Ester | 9.52 core.ac.uk | 340.59 core.ac.uk | Not specified | Branched Alcohol & Acid specialchem.com |
| Isononyl Isononanoate | Branched Chain Ester | 6 specialchem.com | ~284 | 26 specialchem.com | Shorter Chain than this compound aston-chemicals.com |
| Diisopropyl Adipate | Linear Diester | 6 | 230.29 | 27.9 | Low Molecular Weight cosmeticsandtoiletries.com |
| Isodecyl Neopentanoate | Branched Chain Ester | 10 | 270.45 | 28.1 | Branched cosmeticsandtoiletries.com |
| Isocetyl Stearate | Branched/Linear Ester | 50 | 480.88 | 31.4 | Higher Molecular Weight cosmeticsandtoiletries.com |
| Octyldodecyl Stearoyl Stearate | Branched Chain Ester | 83 | 790.42 | 33.0 | Very High Molecular Weight cosmeticsandtoiletries.com |
Data compiled from multiple sources. Viscosity for this compound measured at 32°C. cosmeticsandtoiletries.comspecialchem.comaston-chemicals.comcore.ac.ukspecialchem.com
Molecular Modeling and Computational Investigations of Isotridecyl Isononanoate
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. By applying classical mechanics, MD simulations can provide a detailed view of molecular behavior over time, offering insights into conformational changes, intermolecular interactions, and collective phenomena such as self-assembly.
Conformational analysis using MD simulations investigates the different spatial arrangements, or conformations, that a molecule can adopt by rotating around its single bonds. For Isotridecyl Isononanoate, a molecule characterized by long, branched alkyl chains, this analysis is crucial for understanding its physical state and function as an emollient.
The simulation would model the extensive rotational freedom around the carbon-carbon single bonds in both the isotridecyl alcohol and isononanoic acid portions of the ester. This high degree of freedom results in a vast number of possible conformations, contributing to the molecule's liquid nature and its flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are most likely to be present under specific conditions (e.g., in a cosmetic formulation). The flexibility of these branched chains is a key factor in its tactile properties, such as spreadability and a non-greasy feel on the skin.
This compound functions within complex mixtures in cosmetic and industrial applications. MD simulations can model how it interacts with other chemical species at an atomic level. These interactions are primarily governed by non-covalent forces.
Due to its predominantly non-polar structure, the most significant interactions are van der Waals forces (specifically, London dispersion forces) with other non-polar molecules like silicones, hydrocarbons, or other esters. The ester group introduces a small polar region, allowing for weaker dipole-dipole interactions. MD simulations can quantify the energy of these interactions, predicting miscibility and the ability of this compound to act as a solvent or dispersant for other ingredients, such as pigments or UV filters.
Table 1: Potential Intermolecular Interactions of this compound
| Interaction Type | Interacting Partner Example | Significance in Formulation |
|---|---|---|
| Van der Waals Forces | Dimethicone (Silicone) | Governs miscibility and affects the sensory profile (slip, glide). |
| Van der Waals Forces | Caprylic/Capric Triglyceride (Ester) | Determines blend stability and influences emollient properties. |
| Dipole-Dipole Interactions | Butylene Glycol (Solvent) | Minor interaction influencing solubility in polar phases. |
| Van der Waals Forces | Titanium Dioxide (Pigment) | Affects the efficiency of pigment dispersion and prevents clumping. |
Self-assembly is the spontaneous organization of molecules into ordered structures. MD simulations can predict how molecules of this compound might behave in different solvents. Although it is primarily a non-polar molecule, the ester linkage provides a slight amphiphilic character, with the ester group acting as a weakly polar "head" and the two long alkyl chains as non-polar "tails."
In a polar solvent like water, simulations would likely show a tendency for the molecules to aggregate to minimize the unfavorable contact between the hydrocarbon tails and the water, potentially forming micelle-like structures or an oil film at the surface. Conversely, in a non-polar solvent, the molecules would be fully solvated and show little to no ordered self-assembly. This predictive capability is valuable for understanding its behavior in emulsions and other complex fluid systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or properties of a chemical compound based on its molecular structure. These models are built by establishing a correlation between calculated molecular descriptors (numerical representations of molecular structure) and an observed property.
For industrial chemicals, QSAR models are frequently used to predict key physicochemical and environmental fate parameters, which is essential for regulatory assessment and product formulation. These models use descriptors derived from the molecule's 2D or 3D structure to estimate properties that might be difficult or costly to measure experimentally. For this compound, QSAR can provide estimates for a range of important parameters.
Table 2: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance | Source |
|---|---|---|---|
| Molecular Weight | 340.6 g/mol | Fundamental property influencing other physical characteristics. | |
| Boiling Point | 359.00 to 360.00 °C (est.) | Indicates low volatility, important for stability in formulations. | |
| logP (o/w) | 9.390 (est.) | High value indicates strong lipophilicity (oil-solubility) and low water solubility. | |
| Water Solubility | 6.052e-005 mg/L (est.) | Confirms the highly non-polar and hydrophobic nature of the molecule. | |
| Flash Point | 183.20 °C (est.) | Important for handling and safety assessments. |
QSAR modeling can move beyond predicting simple physical properties to elucidate the relationship between a molecule's structure and its functional performance. For this compound, its primary function is as an emollient and conditioning agent. QSAR can help quantify how specific structural features contribute to this performance.
Emolliency and Spreadability: Descriptors related to molecular size, shape, and flexibility can be correlated with sensory data for emolliency. The large, branched structure of this compound results in a low viscosity and high spreadability compared to a linear ester of the same molecular weight. A QSAR model could correlate these branching indices with improved tactile feel.
Occlusivity: The molecule's ability to form a barrier on the skin to prevent water loss can be related to descriptors for molecular surface area and hydrophobicity (like logP).
Solvency: Descriptors encoding polarity and hydrogen bonding capacity can be used in QSAR models to predict the compound's ability to dissolve other cosmetic ingredients, such as UV filters or active compounds.
By developing these models, chemists can predict the performance of new, unsynthesized esters, guiding the rational design of novel emollients with specific desired properties.
Synthesis and Characterization of Isotridecyl Isononanoate Derivatives
Design Principles for Modified Isononanoate Ester Structures
The modification of isononanoate ester structures is guided by fundamental principles of physical organic chemistry that relate molecular architecture to macroscopic properties. For esters like isotridecyl isononanoate, the key design considerations revolve around altering the length and branching of both the fatty acid and alcohol moieties. These modifications influence properties such as emolliency, viscosity, spreadability, and stability. aston-chemicals.com
Key Design Principles:
Altering Chain Length: The total number of carbon atoms in the ester molecule significantly impacts its physical state and sensory profile. Increasing the carbon chain length generally leads to a heavier, more substantive feel, which can be desirable in long-lasting moisturizers. Conversely, shorter chain analogs tend to be lighter and more volatile, offering a drier skin feel. aston-chemicals.com
Modifying the Degree of Branching: The branched nature of both the isotridecyl alcohol and isononanoic acid components is crucial to the unique properties of this compound. Increased branching disrupts the ability of the molecules to pack closely, which lowers the melting point and viscosity. This results in a lighter, less greasy feel compared to linear esters of similar molecular weight. Manipulating the position and extent of branching in derivatives allows for precise control over these characteristics. Highly branched structures can also enhance hydrolytic stability by sterically hindering the ester linkage from attack by water molecules. aston-chemicals.com
Introducing Functional Groups: The incorporation of additional functional groups, such as hydroxyl (-OH) or ether (-O-) linkages, into the ester structure can significantly alter its polarity and solubility. Increased polarity can lead to greater water solubility and a more hydrophilic character. However, it can also decrease the hydrolytic stability of the ester. aston-chemicals.com
Varying the Ester Linkage: While less common for simple emollients, the ester linkage itself can be a point of modification. For instance, creating diesters or polyesters by reacting diacids with diols can lead to molecules with significantly different rheological properties, potentially acting as thickeners or film-formers.
Synthetic Routes to Analogs with Tunable Properties
The synthesis of this compound analogs with tailored properties can be achieved through several established and emerging synthetic methodologies. These routes offer flexibility in the choice of starting materials and reaction conditions, allowing for the creation of a diverse range of ester derivatives.
Conventional Chemical Synthesis:
The most common method for synthesizing esters is Fischer-Speier esterification . This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. google.com To create analogs of this compound, one can vary either the alcohol or the carboxylic acid component. For example, reacting isononanoic acid with different branched-chain alcohols of varying carbon numbers would yield a series of isononanoate esters with different emollient properties. Similarly, isotridecyl alcohol could be reacted with a range of branched-chain carboxylic acids.
The general reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product.
Enzymatic Synthesis:
In recent years, there has been a growing interest in "green chemistry" approaches to ester synthesis, with enzymatic catalysis emerging as a promising alternative to traditional chemical methods. Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild reaction conditions (lower temperatures and pressures). nih.gov This can lead to purer products with fewer byproducts.
The enzymatic synthesis of branched-chain esters has been successfully demonstrated. mdpi.comlongdom.org For instance, immobilized Candida antarctica lipase (B570770) B (Novozym® 435) has shown high efficacy in catalyzing the esterification of branched acids and alcohols in a solvent-free medium. mdpi.com This approach offers the potential to create novel this compound derivatives with high purity and in a more sustainable manner. The reaction conditions, such as temperature, enzyme concentration, and substrate molar ratio, can be optimized to achieve high conversion rates. nih.gov
Transesterification:
Another route to modify the structure of isononanoate esters is through transesterification . This process involves the exchange of the alcohol or carboxylic acid group of an existing ester with another alcohol or carboxylic acid. cir-safety.org For example, this compound could be reacted with a different alcohol in the presence of a catalyst to produce a new ester and isotridecyl alcohol. This method can be particularly useful for creating derivatives from a readily available starting ester.
Investigation of Structure-Performance Relationships of Derivatives
The systematic synthesis of this compound derivatives allows for a detailed investigation into the relationship between their chemical structure and their performance characteristics. By analyzing the properties of a series of related esters, it is possible to develop predictive models that can guide the design of new molecules with desired functionalities.
A study on pelargonic acid (a nine-carbon linear fatty acid) esters provides a valuable analogous case for understanding the structure-performance relationships that would be expected for isononanoate esters. The physical and chemical properties of these esters are significantly influenced by the structure of the alcohol component. acs.org
Table 1: Influence of Alcohol Structure on the Properties of Pelargonic Acid Esters
| Alcohol Used in Synthesis | Ester Derivative | Molecular Weight ( g/mol ) | Viscosity (mPa·s at 40°C) | Pour Point (°C) |
|---|---|---|---|---|
| 2-Ethylhexanol | 2-Ethylhexyl Pelargonate | 270.45 | 3.5 | -60 |
| Ethylene Glycol | Ethylene Glycol Dipelargonate | 370.56 | 9.8 | -15 |
| Trimethylolpropane | Trimethylolpropane Tripelargonate | 512.81 | 24.5 | -45 |
This table is generated based on data and principles from a study on pelargonic acid esters, which serves as an illustrative example for the structure-performance relationships of isononanoate esters. acs.org
Key Findings from Structure-Performance Studies:
Viscosity and Molecular Weight: As illustrated in the table above, for a given acid (in this case, analogous to isononanoic acid), increasing the molecular weight and the number of ester groups by using polyol alcohols leads to a significant increase in viscosity. This is due to the increased intermolecular forces.
Pour Point and Branching: The introduction of branching in the alcohol moiety, as seen with 2-ethylhexanol, results in a significantly lower pour point. This is because the branched structure hinders the formation of an ordered crystalline lattice at low temperatures, thus improving the ester's performance in cold conditions. mdpi.com
Emolliency and Spreadability: While not quantified in the table, the sensory properties of these esters are also directly related to their structure. Lighter, less viscous esters like 2-ethylhexyl pelargonate would be expected to have a lighter feel and spread more easily on the skin compared to the more viscous polyol esters. aston-chemicals.com The highly branched nature of this compound contributes to its characteristic light, non-greasy feel. specialchem.com
Oxidative and Hydrolytic Stability: Saturated branched-chain esters generally exhibit high stability. The absence of double bonds makes them resistant to oxidation, and the steric hindrance provided by the branched chains can protect the ester linkage from hydrolysis, as previously mentioned. aston-chemicals.comacs.org
By understanding these structure-performance relationships, chemists can rationally design and synthesize novel this compound derivatives with a wide range of tunable properties to meet the evolving demands of the cosmetics and personal care industries.
Patent Landscape and Innovation Trends for Isotridecyl Isononanoate Technology
Analysis of Patent Filing Trends and Geographical Distribution
The geographical distribution of patent applications for cosmetic and chemical technologies often highlights key markets and manufacturing hubs. Countries with a significant number of patent applications in the cosmetics field include China, South Korea, the United States, and Japan. jwp-poland.com Within Europe, Germany and France are notable leaders in cosmetic patent applications. jwp-poland.com This distribution underscores the global nature of the cosmetics market and the importance of securing patent protection in these key regions.
Table 1: Indicative Geographical Distribution of Cosmetic Patent Filings
| Rank | Country/Region | Noteworthy Aspects in Cosmetic Patent Filings |
| 1 | China | Leading country in the number of patent applications for cosmetics. jwp-poland.com |
| 2 | South Korea | Significant player in the global cosmetics market with a high volume of patent filings. |
| 3 | United States | A major market and hub for innovation in cosmetic science and technology. |
| 4 | Japan | Strong history of innovation in cosmetic ingredients and formulations. |
| 5 | Europe (led by Germany & France) | Key region for research, development, and manufacturing in the cosmetics sector. jwp-poland.com |
This table is based on general trends in the cosmetics industry and is indicative of the likely distribution for specialty ingredients like isotridecyl isononanoate.
Identification of Key Technological Innovations Related to Synthesis and Application
Technological innovations related to this compound primarily focus on its synthesis process and its application in various formulations, particularly in the cosmetics sector.
Synthesis:
A key innovation in the synthesis of this compound is detailed in Chinese patent CN102503819A. This patent describes a method involving the esterification of isononanoic acid and isononyl alcohol. The process utilizes a catalyst such as p-toluenesulfonic acid, sulfamic acid, or sodium bisulfate. google.com The reaction is followed by neutralization with a saturated solution of sodium bicarbonate or sodium carbonate, washing with water, and purification via reduced pressure distillation to yield the final compound. google.com This method is highlighted as a way to produce a light synthetic oil with desirable properties for cosmetic use. google.com
Innovations in the broader field of ester synthesis that are relevant to this compound include the development of more efficient and environmentally friendly catalytic processes. Research into enzymatic and biotechnological production of esters is an emerging area, though much of the patented literature focuses on low molecular weight esters at present. acs.org The principles of these green chemistry approaches, however, could be applied to the synthesis of specialty esters like this compound in the future.
Application:
Patents related to the application of this compound consistently highlight its use as an emollient and skin-conditioning agent in cosmetic and dermatological preparations. Its desirable properties, such as providing a non-greasy feel and good spreadability, make it a valuable ingredient in a wide range of products. google.com
Patents for cosmetic formulations often include this compound as a component of the oil phase in emulsions. For instance, it is mentioned as a suitable emollient ester in topical pharmaceutical compositions. googleapis.compatsnap.com Its ability to act as a dispersant for pigments makes it useful in color cosmetics like lipsticks. google.com Furthermore, its inclusion in hair care products is noted for imparting excellent air permeability and ductility. google.com
Table 2: Key Technological Innovations and Applications from Patent Literature
| Area of Innovation | Description | Key Benefits Highlighted in Patents | Example Patent Reference |
| Synthesis | Esterification of isononanoic acid and isononyl alcohol using specific catalysts. | Production of a light, non-greasy synthetic oil ideal for cosmetic applications. | CN102503819A google.com |
| Application in Skincare | Used as an emollient and skin-conditioning agent in creams and lotions. | Provides a smooth, non-greasy feel and good spreadability on the skin. | General mention in various cosmetic formulation patents. |
| Application in Color Cosmetics | Acts as a dispersant for pigments in products like lipsticks. | Ensures even color distribution and a desirable texture. | CN102503819A google.com |
| Application in Hair Care | Incorporated into hair care formulations. | Imparts excellent air permeability and ductility to hair. | CN102503819A google.com |
Intellectual Property Strategy in Ester Chemistry and Chemical Engineering
The intellectual property (IP) strategy for companies operating in the fields of ester chemistry and chemical engineering, particularly those supplying to the cosmetics industry, is multifaceted and crucial for maintaining a competitive edge. A robust IP strategy typically involves a combination of patents, trade secrets, and strategic disclosures.
For a compound like this compound, patent protection can be sought for several aspects of the technology. This includes novel and inventive synthesis processes, as is the case with the Chinese patent CN102503819A. google.com Companies may also patent specific formulations where the inclusion of this compound provides a unique and non-obvious benefit. Protecting a specific combination of ingredients that results in synergistic effects is a common strategy in the cosmetics industry. patentskart.com
In addition to patenting, maintaining trade secrets is a vital component of IP strategy in the chemical industry. natalia-james.com While a patent requires public disclosure of the invention, a trade secret protects proprietary information by keeping it confidential. For specialty esters, this could include specific reaction conditions, catalyst preparation methods, or purification techniques that are not easily reverse-engineered. This hybrid approach of patenting certain aspects while keeping others as trade secrets can provide a comprehensive and long-lasting competitive advantage. natalia-james.com
Furthermore, a defensive IP strategy is also important. This involves monitoring the patent landscape to be aware of competitors' innovations and to ensure freedom to operate. google.com Companies in the chemical engineering sector often file patents not only to protect their own products and processes but also to create a defensive portfolio that can be used in cross-licensing negotiations. The diverse nature of chemical engineering inventions often necessitates a cross-sector approach to IP protection, covering not just the chemical compound itself, but also its methods of manufacture, apparatus used, and its various applications. googleapis.com
Q & A
Q. What analytical methods are recommended for characterizing the structural and physicochemical properties of isotridecyl isononanoate?
this compound (CAS 59231-37-7) can be characterized using infrared (IR) spectroscopy, with key absorption peaks at ~2960 cm⁻¹ (C-H stretching), ~1740 cm⁻¹ (ester C=O), and ~1155 cm⁻¹ (ester C-O) . Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) can confirm its branched structure (isotridecyl 3,5,5-trimethylhexanoate). Physical properties such as viscosity (41.1 mPa·s at 20°C), density (0.8369 g/cm³), and solubility (lipophilic, insoluble in water) should be measured under standardized conditions .
Q. How can researchers ensure purity and consistency of this compound in experimental formulations?
Purity verification requires testing for residual alcohols, acids, or byproducts using high-performance liquid chromatography (HPLC) with UV detection. Oxidative stability can be assessed via peroxide value measurements (typical range: 155–176) . Heavy metal contamination (e.g., Pb ≤20 ppm) should be quantified using inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the established protocols for evaluating the acute toxicity of this compound in preclinical models?
Acute oral toxicity studies in rats (OECD Guideline 423) indicate an LD₀ >2000 mg/kg body weight, classifying it as low toxicity . Dermal irritation tests in rabbits (OECD 404) using 0.1–4.3% formulations show no significant irritation, but protocols must include occlusion periods and repeated applications to mimic human exposure .
Advanced Research Questions
Q. How can conflicting data on the skin sensitization potential of this compound be resolved?
While maximization tests in 28 volunteers (4.3% concentration) reported no sensitization , a case study noted contact dermatitis from isononyl isononanoate (structurally similar) at 1% . To resolve contradictions, researchers should:
- Conduct in vitro assays (e.g., human cell line activation test [h-CLAT]) to assess dendritic cell activation.
- Compare cross-reactivity profiles using patch testing with varying concentrations (1–20%) and solvents (ethanol vs. petrolatum) .
- Evaluate batch-specific impurities that may contribute to allergenic responses .
Q. What experimental designs are optimal for assessing the environmental fate of this compound?
Environmental persistence can be studied via OECD 301 biodegradability tests (28-day aerobic conditions). Ecotoxicity should be assessed using Daphnia magna acute immobilization (OECD 202) and algal growth inhibition (OECD 201). Due to its high log P (6.66), bioaccumulation potential should be modeled using quantitative structure-activity relationships (QSARs) .
Q. How can researchers address discrepancies in the dispersing efficacy of this compound in nanoparticle formulations?
Comparative studies using untreated vs. surface-modified titanium dioxide (TiO₂) show this compound’s dispersing efficacy depends on particle hydrophobicity. Protocols should:
Q. What methodologies are recommended for studying the metabolic pathways of this compound in mammalian systems?
Use radiolabeled isotopes (e.g., ¹⁴C-tagged isotridecyl or isononanoate moieties) to track ester cleavage in in vitro liver microsomes. LC-MS/MS can identify metabolites like isononanoic acid and isotridecyl alcohol. Compare hydrolysis rates across species (human vs. rodent) to extrapolate toxicokinetic profiles .
Methodological Considerations
Q. How should researchers design in vitro assays to mimic human dermal absorption of this compound?
Use Franz diffusion cells with human epidermis (OECD 428). Apply formulations at 1.5–4.3% concentrations (common cosmetic use levels). Analyze receptor fluid via GC-MS to quantify permeation rates. Account for vehicle effects (e.g., emulsions vs. anhydrous systems) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in chronic toxicity studies?
Apply benchmark dose (BMD) modeling for low-dose extrapolation. Use ANOVA with post-hoc Tukey tests to compare control vs. treated groups. For non-linear responses (e.g., hormesis), employ Hill or log-logistic models .
Q. How can computational tools enhance the safety assessment of this compound derivatives?
Molecular docking studies can predict interactions with skin proteins (e.g., keratin). QSAR models (e.g., ECOSAR) estimate ecotoxicity endpoints. Read-across strategies validate safety for structurally similar esters (e.g., isodecyl isononanoate) by aligning metabolic pathways and toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
